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The N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that

decode ANN codons, is a universally conserved modification crucial for translational fidelity and

efficiency.[1] Its absence is linked to severe growth defects, protein folding issues, and

increased sensitivity to stress, making the t6A biosynthesis pathway a potential target for

therapeutic intervention.[1] Ribosome profiling, or Ribo-Seq, is a powerful technique that

provides a genome-wide snapshot of protein synthesis by sequencing ribosome-protected

mRNA fragments (RPFs).[2] This method allows for the precise assessment of how t6A

deficiency impacts translation dynamics at the codon level.

These notes provide a comprehensive guide to utilizing ribosome profiling to investigate the

functional consequences of t6A loss, from experimental design to data interpretation.

Key Applications of Ribosome Profiling in t6A
Research:

Quantifying Codon-Specific Translational Defects: Determine which specific codons

experience increased ribosome pausing or "dwell time" in the absence of t6A.

Assessing Changes in Translational Efficiency: Measure how the lack of t6A affects the

overall rate of protein synthesis for individual genes.
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Identifying Off-Target Translational Effects: Uncover global changes in translation, such as

increased frameshifting and initiation at non-canonical start sites.[1]

Investigating Links to Cellular Stress Pathways: Explore how t6A deficiency impacts

signaling pathways like the Target of Rapamycin (TOR) pathway, which is sensitive to

translational defects.

Data Presentation: The Impact of t6A Absence on
Codon Occupancy
Ribosome profiling experiments comparing wild-type (WT) yeast with a t6A-deficient mutant

(e.g., tcs2Δ) reveal significant changes in ribosome occupancy at ANN codons. The following

table summarizes the log2 fold change in ribosome occupancy at the ribosomal A-site for

codons decoded by t6A-modified tRNAs. An increase in ribosome occupancy suggests a

slower translation rate for that specific codon.
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Codon Amino Acid

Log2 Fold Change
in Ribosome A-Site
Occupancy (tcs2Δ
vs. WT)

Interpretation

AUA Isoleucine Increased Slower translation

ACU Threonine Decreased Faster translation

AAU Asparagine Increased Slower translation

AGU Serine No significant change -

AUC Isoleucine Decreased Faster translation

ACC Threonine Decreased Faster translation

AAC Asparagine Decreased Faster translation

AGC Serine No significant change -

AUU Isoleucine Decreased Faster translation

ACU Threonine Decreased Faster translation

AAU Asparagine Increased Slower translation

AGU Serine No significant change -

AUG Methionine Increased Slower translation

ACG Threonine Increased Slower translation

AAG Lysine No significant change -

AGG Arginine Increased Slower translation

Data adapted from studies on t6A-deficient Saccharomyces cerevisiae.[1]

Experimental Protocols
This protocol outlines the key steps for performing a ribosome profiling experiment in

Saccharomyces cerevisiae to compare a wild-type strain with a t6A-deficient mutant strain.
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I. Cell Culture and Harvest
Culture Preparation: Grow wild-type and t6A-deficient yeast strains in appropriate media to

mid-log phase (OD600 ≈ 0.6).

Translation Arrest: Add cycloheximide (CHX) to a final concentration of 100 µg/mL to arrest

translating ribosomes. Incubate for 2 minutes at 30°C.

Harvesting: Rapidly harvest cells by vacuum filtration and immediately flash-freeze the cell

pellet in liquid nitrogen. Store at -80°C until further use.

II. Preparation of Cell Lysate and Ribosome Footprinting
Cryogenic Lysis: Lyse the frozen cell pellets by cryogenic grinding in the presence of lysis

buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL CHX,

and 1% Triton X-100).

Clarification: Thaw the lysate on ice and clarify by centrifugation to remove cell debris.

Nuclease Treatment: Treat the supernatant with RNase I to digest mRNA not protected by

ribosomes. The amount of RNase I should be optimized for the specific cell type and lysate

concentration.

Stop Nuclease Digestion: Inactivate the RNase I by adding a potent RNase inhibitor.

III. Isolation of Monosomes
Sucrose Gradient Ultracentrifugation: Load the RNase I-treated lysate onto a sucrose

density gradient (e.g., 10-50%) and centrifuge at high speed to separate polysomes,

monosomes, and ribosomal subunits.

Fractionation: Fractionate the gradient while monitoring absorbance at 254 nm. Collect the

fractions corresponding to the 80S monosome peak.

IV. Library Preparation and Sequencing
RNA Extraction: Extract the ribosome-protected mRNA fragments (RPFs) from the collected

monosome fractions using a suitable RNA extraction method (e.g., hot acid phenol-
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chloroform extraction).

Size Selection: Isolate the RPFs, which are typically 28-30 nucleotides in length, by

polyacrylamide gel electrophoresis (PAGE).

rRNA Depletion: Remove contaminating ribosomal RNA fragments using a targeted rRNA

depletion kit.

Library Construction:

3' Adapter Ligation: Ligate a pre-adenylated DNA adapter to the 3' end of the RPFs.

Reverse Transcription: Synthesize cDNA from the adapter-ligated RPFs using a reverse

transcriptase and a specific primer.

Circularization: Circularize the resulting cDNA.

PCR Amplification: Amplify the circularized cDNA using primers that add the necessary

sequences for high-throughput sequencing.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

V. Data Analysis
Quality Control and Adapter Trimming: Remove adapter sequences and filter for high-quality

reads.

Alignment: Align the cleaned reads to the yeast genome and transcriptome.

P-site Offset Determination: Determine the offset from the 5' end of the reads to the

ribosomal P-site to map the precise location of the ribosome.

Codon Occupancy Analysis: Calculate the ribosome dwell time at each codon by normalizing

the number of ribosome footprints at a given codon by the total number of footprints in the

corresponding gene.

Differential Expression Analysis: Compare codon occupancy and translation efficiency

between the wild-type and t6A-deficient strains to identify significant changes.
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Visualizations
Experimental Workflow for Ribosome Profiling
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Ribosome profiling experimental workflow.

t6A Biosynthesis and its Link to TOR Signaling
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t6A biosynthesis and its influence on TOR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scienceopen.com [scienceopen.com]

2. Ribosome profiling analysis of eEF3-depleted Saccharomyces cerevisiae - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Assessing t6A
Function Using Ribosome Profiling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682579#using-ribosome-profiling-to-assess-t6a-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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